molecular formula C9H14N2O3S B1517479 4-amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide CAS No. 936361-33-0

4-amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B1517479
CAS No.: 936361-33-0
M. Wt: 230.29 g/mol
InChI Key: QFUHGAYWBVJFIS-UHFFFAOYSA-N
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Description

4-Amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide is a chemical compound with the molecular formula C9H14N2O3S and a molecular weight of 230.29 g/mol. This compound is known for its unique structural features, including an amino group, a methoxy group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide typically involves the following steps:

  • Nitration: The starting material, 2-methoxy-N,N-dimethylaniline, undergoes nitration to introduce a nitro group at the 4-position of the benzene ring.

  • Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

  • Sulfonation: The resulting 4-amino-2-methoxy-N,N-dimethylaniline is sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.

  • Reduction: The nitro group, if present, can be reduced to an amino group.

  • Substitution: The methoxy and sulfonamide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or nitric acid are used.

  • Reduction: Iron and hydrochloric acid or catalytic hydrogenation are common methods.

  • Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitroso or nitro derivatives.

  • Reduction: Amino derivatives.

  • Substitution: Substituted benzene derivatives.

Scientific Research Applications

4-Amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the sulfonamide group can participate in hydrogen bonding and other interactions. The specific molecular targets and pathways depend on the biological context in which the compound is used.

Comparison with Similar Compounds

  • Sulfanilamide: A well-known sulfonamide antibiotic.

  • Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for antibacterial therapy.

  • Sulfisoxazole: Used in the treatment of urinary tract infections.

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Properties

IUPAC Name

4-amino-2-methoxy-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-11(2)15(12,13)9-5-4-7(10)6-8(9)14-3/h4-6H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUHGAYWBVJFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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